
VinSpinIn
Overview
Description
VinSpinIn is a chemical probe specifically designed for the Spin family proteins. These proteins, which include Spin1, Spin2A, Spin2B, Spin3, and Spin4, are tudor domain-containing proteins expressed at various levels throughout the body. This compound has been developed to elucidate the biological roles and functions of these proteins, particularly Spin1, which is known to bind to trimethylated lysine 4 of histone 3 (H3K4me3) and is associated with transcriptional activation .
Preparation Methods
The synthetic routes and reaction conditions for VinSpinIn are not extensively detailed in the available literatureThe preparation involves standard organic synthesis techniques, and the compound is stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
VinSpinIn undergoes various chemical reactions, primarily involving its interaction with the Spin family proteins. The compound is known to induce a significant shift in the thermal stability of these proteins, indicating strong binding affinity. Common reagents and conditions used in these reactions include the use of thermal shift assays and isothermal titration calorimetry (ITC) to assess binding affinity and stability .
Scientific Research Applications
Cancer Research
VinSpinIn is particularly valuable in cancer research due to its ability to inhibit the proliferation of cancer cells by targeting Spin1. Studies have demonstrated that direct or indirect knockdown of Spin1 results in significant inhibition of tumor growth in xenograft models. This suggests that small molecule inhibitors like this compound could serve as potential therapeutic agents against cancers characterized by overexpression of Spin1 .
Biophysical Assays
This compound has been extensively characterized through various biophysical assays:
- Thermal Shift Assays : These assays assess the stability of Spin family proteins in the presence of this compound. The compound induces a notable shift in thermal stability across multiple Spin family members, indicating strong binding affinity (Table 1).
- Isothermal Titration Calorimetry (ITC) : ITC studies have shown that this compound exhibits dissociation constants (KDs) ranging from approximately 10 nM to 130 nM for different Spin proteins, confirming its potent binding capabilities (Table 2).
Cellular Assays
In cellular assays, this compound demonstrated dose-dependent inhibition of the interaction between Spin1 and histone H3, with an IC50 value around 270 nM. This highlights its potential as a tool for studying protein-protein interactions within cellular contexts (Figure 1).
Comparative Analysis with Other Compounds
This compound's selectivity and potency set it apart from other compounds such as VinSpinIC, an inactive control. The comparative analysis reveals that while both compounds interact with the same protein family, this compound shows significantly higher potency against Spin1 and minimal off-target effects on methyl binding domains (Table 3).
Compound | Target Protein | KD (nM) | IC50 (µM) |
---|---|---|---|
This compound | Spin1 | 10-130 | 0.03 |
VinSpinIC | Spin1 | - | No effect |
This compound | MBDs | - | >300 |
Case Study 1: Inhibition of Tumor Growth
Research indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models where Spin1 was overexpressed. This study underscores the potential for developing targeted therapies based on this compound.
Case Study 2: Mechanistic Insights
Another study utilized NanoBRET technology to investigate the engagement of this compound with its target proteins within live cells. The findings provided insights into how inhibition affects downstream signaling pathways linked to oncogenesis.
Mechanism of Action
VinSpinIn exerts its effects by binding to the Spin family proteins, particularly Spin1. Spin1 binds to methylated histones, which is associated with transcriptional activation. This compound inhibits this binding, thereby affecting the transcriptional activation process. The compound has been shown to drive cancer cell proliferation through the activation of the Wnt/β-catenin, PI3K/Akt, and RET signaling pathways. Conversely, it can facilitate the inactivation of p53 by sequestering the ribosomal protein uL18 .
Comparison with Similar Compounds
VinSpinIn is structurally similar to VinSpinIC, an inactive control compound. Both compounds are used to study the biological roles of the Spin family proteins. this compound is unique in its potent inhibitory effects on Spin1, making it a valuable tool for cancer research. Other similar compounds include various inhibitors of methyl binding domains (MBDs), but this compound stands out due to its specificity and potency .
Biological Activity
VinSpinIn is a chemical probe developed for investigating the biological functions of Spindlin proteins, particularly Spindlin1 (SPIN1), which is implicated in various cancer processes. This article delves into the biological activity of this compound, highlighting its potency, selectivity, and cellular effects, supported by data tables and relevant case studies.
Overview of Spindlin Proteins
Spindlin proteins are involved in chromatin dynamics and gene regulation through their interactions with methylated histones. SPIN1, a member of this family, has been identified as a potential oncogene, making it a target for therapeutic intervention. This compound serves as a selective inhibitor of SPIN1, providing a tool for studying its biological roles.
Potency and Selectivity
This compound has demonstrated significant potency against SPIN1 and other members of the Spin family. The following tables summarize the findings from various assays that measure its binding affinity and selectivity.
Table 1: Potency Against Spin Family Proteins
Assay Type | Target Protein | KD (nM) |
---|---|---|
ITC | Spin1 | 10-130 |
SYPRO Orange | Spin1 | Significant shift observed |
NanoBRET | Spin1-H3 Interaction | IC50 = 270 nM |
Table 2: Selectivity Profile
Target | IC50 (µM) |
---|---|
Methyl Binding Domains (MBDs) | No significant shift observed |
Methyltransferases (PRMT4) | ~300 times greater than Spin1 |
These results indicate that this compound is highly effective against SPIN1 while exhibiting minimal activity against other targets, underscoring its selectivity.
In Vitro Activity
In vitro studies have validated the effectiveness of this compound in inhibiting SPIN1 activity. The compound was assessed through various biophysical assays, including:
- AlphaScreen Assay : Demonstrated an IC50 value for SPIN1 at approximately 30 nM.
- NanoBRET Assay : Confirmed dose-dependent inhibition of the SPIN1-H3 interaction.
Table 3: In Vitro Biophysical Binding Assays
Assay Type | This compound Result | VinSpinIC Result |
---|---|---|
AlphaScreen | IC50 = 30 nM | No inhibition |
Octet BLI | KD = 130 nM | No significant binding |
Tm Shift | Significant shift | No shift |
Cellular Activity and Case Studies
This compound's cellular activity was demonstrated in U2OS cells where it effectively inhibited the interaction between SPIN1 and histone H3. A notable case study involved the use of this compound in xenograft models, where SPIN1 knockdown resulted in reduced tumor growth, suggesting that small molecule inhibition may be a viable therapeutic strategy for certain cancers.
Case Study: SPIN1 Knockdown Effects
- Model : U2OS xenograft model
- Outcome : Significant reduction in tumor size upon treatment with this compound compared to control.
Q & A
Basic Research Questions
Q. How should researchers formulate a measurable research question for studying VinSpinIn's biological activity?
- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "In vitro (Population), how does this compound (Intervention) compared to [reference compound] (Comparison) affect [specific cellular pathway] (Outcome) over a 24-hour exposure (Time)?" Ensure variables (e.g., concentration, assay type) are explicitly defined to enable replication. Test feasibility through pilot experiments .
Q. What methodologies are recommended for the initial characterization of this compound?
- Methodological Answer : Prioritize structural elucidation via NMR spectroscopy and X-ray crystallography. Purity assessment should involve HPLC with UV/Vis or mass spectrometry detection. Document synthesis protocols (e.g., reaction temperature, solvent systems) in the "Experimental" section, adhering to reproducibility standards . For known analogs, cross-reference spectral data from databases like PubChem or Reaxys to validate identity .
Q. How can researchers design a statistically robust experiment to assess this compound's dose-response effects?
- Methodological Answer : Use a minimum of three biological replicates and technical triplicates to reduce variability. Employ non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Software tools like GraphPad Prism or R packages (drc, ggplot2) are recommended for curve fitting and visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to this compound's mechanism of action?
- Methodological Answer : Apply orthogonal assays (e.g., CRISPR knockdown, thermal shift assays) to validate target engagement. If discrepancies persist, review variables such as compound stability (e.g., test for degradation via LC-MS) or cell line specificity. Use meta-analysis to compare findings with existing literature, identifying contextual factors (e.g., pH, co-administered agents) that may explain differences .
Q. What strategies are effective for optimizing the synthetic yield of this compound while maintaining purity?
- Methodological Answer : Implement Design of Experiments (DoE) to evaluate reaction parameters (e.g., catalyst loading, temperature). Monitor intermediates via TLC or inline FTIR. For purification, compare flash chromatography vs. recrystallization efficiency using metrics like % recovery and enantiomeric excess (HPLC chiral columns). Document iterative optimizations in supplementary materials to guide replication .
Q. How should multi-omics data be integrated to elucidate this compound's systemic effects?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use bioinformatics pipelines (e.g., weighted gene co-expression networks) to identify cross-omics hubs. Validate key pathways via siRNA silencing or pharmacological inhibition. Address batch effects with ComBat or PCA-based normalization .
Q. Methodological Considerations Table
Properties
Molecular Formula |
C42H58N8O4 |
---|---|
Molecular Weight |
739.0 g/mol |
IUPAC Name |
2-[4-[2-[[2-[3-[2-amino-5-(cyclopropylmethoxy)-3,3-dimethylindol-6-yl]oxypropyl]-1,3-dihydroisoindol-5-yl]oxy]ethyl]triazol-1-yl]-1-[4-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C42H58N8O4/c1-42(2)36-23-38(54-29-31-6-7-31)39(24-37(36)44-41(42)43)53-20-5-16-48-25-32-8-9-35(22-33(32)26-48)52-21-13-34-27-50(46-45-34)28-40(51)49-18-11-30(12-19-49)10-17-47-14-3-4-15-47/h8-9,22-24,27,30-31H,3-7,10-21,25-26,28-29H2,1-2H3,(H2,43,44) |
InChI Key |
XPEJZXWPKDAYFX-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC(=C(C=C2N=C1N)OCCCN3CC4=C(C3)C=C(C=C4)OCCC5=CN(N=N5)CC(=O)N6CCC(CC6)CCN7CCCC7)OCC8CC8)C |
Canonical SMILES |
CC1(C2=CC(=C(C=C2N=C1N)OCCCN3CC4=C(C3)C=C(C=C4)OCCC5=CN(N=N5)CC(=O)N6CCC(CC6)CCN7CCCC7)OCC8CC8)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TD020824a; Vinnie's Spindlin Inhibitor; VinSpinIn |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.